molecular formula C16H24N2O2 B044681 Norsufentanil CAS No. 61086-18-8

Norsufentanil

Cat. No. B044681
CAS RN: 61086-18-8
M. Wt: 276.37 g/mol
InChI Key: ULOZGJWEIWAWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

Norsufentanil and its analogs have been synthesized through innovative methods such as the four-component Ugi reaction, which has shown promising results in producing compounds with high analgesic activity. These methods involve reactions with various aldehydes, amines, and isocyanides, highlighting the compound's versatility and potential for the development of potent analgesics (Nami et al., 2018).

Molecular Structure Analysis

The molecular structure of norsufentanil and its derivatives plays a crucial role in their interaction with opioid receptors. Docking and quantitative structure-activity relationship (QSAR) studies have provided insights into the relationship between structural features and analgesic activity. These studies suggest that amide bond rotation, observed in NMR spectra, may influence the compounds' potency and efficacy as analgesics (Nami et al., 2018).

Chemical Reactions and Properties

Norsufentanil's chemical reactions, including its synthesis and metabolism, involve complex processes that yield various metabolites with different pharmacological profiles. The identification of specific cytochrome P450 enzymes responsible for the oxidative metabolism of carfentanil, a closely related compound, underscores the significance of understanding these chemical reactions for the development of safer and more effective opioids (Li Kong & A. Walz, 2021).

Physical Properties Analysis

The physical properties of norsufentanil, such as solubility, melting point, and crystal structure, are crucial for its formulation and delivery as a pharmaceutical compound. While specific studies on these properties were not identified, they are essential for the drug's development process and affect its stability, bioavailability, and efficacy.

Chemical Properties Analysis

Norsufentanil's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to its pharmacological profile and therapeutic potential. The development of sensitive, specific assays for detecting norsufentanil and its metabolites in biological samples is vital for understanding its pharmacokinetics and pharmacodynamics (N. F. J. Van Nimmen, K. Poels, & H. Veulemans, 2004).

Scientific Research Applications

Safety And Hazards

The safety and hazards of Norsufentanil are not well-documented. As a metabolite of the powerful opioid Sufentanil, it is likely that Norsufentanil has significant potential for abuse and addiction. It may also have similar side effects to other opioids, including respiratory depression, nausea, and constipation .

properties

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZGJWEIWAWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209964
Record name Noralfentanil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noralfentanil

CAS RN

61086-18-8
Record name Noralfentanil
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Record name Noralfentanil
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Record name Noralfentanil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide
Source European Chemicals Agency (ECHA)
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Record name NORALFENTANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Noralfentanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 52 parts of N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide and 200 parts of acetic acid is hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water, cooled and alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated, yielding N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide as an oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
NFJ Van Nimmen, KLC Poels… - Journal of Chromatography …, 2004 - Elsevier
… The recovery of norfentanyl and norsufentanil on the other hand was considerably lower at pH 6 and seemed to be optimal in a urinary pH range of 10–13, decreasing at both lower and …
Number of citations: 63 www.sciencedirect.com
M Nami, P Salehi, M Bararjanian, NS Delshad… - Medicinal Chemistry …, 2022 - Springer
… Considering the vitality of the norsufentanil motif in analgesic activities of sufentanil and … of norsufentanil moiety as potent analgesic structures. To evaluate the synthesized norsufentanil …
Number of citations: 2 link.springer.com
S Porela-Tiihonen, H Kokki, M Kokki - Expert Opinion on …, 2020 - Taylor & Francis
Introduction Sufentanil is a selective µ-opioid agonist, used intravenously and intrathecally for moderate to severe acute pain. Sublingual sufentanil nanotablets have been developed; …
Number of citations: 15 www.tandfonline.com
AK Valaer, T Huber, SV Andurkar… - Journal of …, 1997 - academic.oup.com
A sensitive, specific urinary assay for fentanyl, sufentanil, and alfentanil based on their N-dealkylated metabolites is described. Norfentanyl, norsufentanil-oralfentanil, and 2 H 5 -…
Number of citations: 23 academic.oup.com
T Tateishi, Y Krivoruk, YF Ueng, AJJ Wood… - Anesthesia & …, 1996 - journals.lww.com
… norfentanyl and norsufentanil formation rates, whereas neither sulfafenazole, diethyldithiocarbamate, nor quinidine had any significant effect on norfentanyl and norsufentanil …
Number of citations: 208 journals.lww.com
M Nami, P Salehi, M Dabiri… - Chemical Biology & …, 2018 - Wiley Online Library
… norsufentanil derivatives were synthesized by the four‐component Ugi reaction. Norsufentanil … sufentanil, sufentanil citrate, and norsufentanil. Binding modes between the compounds …
Number of citations: 6 onlinelibrary.wiley.com
M Thevis, H Geyer, D Bahr… - European Journal of …, 2005 - journals.sagepub.com
Since January 2005, the list of prohibited substances established by the World Anti-Doping Agency prohibits the opioid agent fentanyl as well as its related drugs in professional and …
Number of citations: 53 journals.sagepub.com
MA Fouad, H Abdel-Hamid, MS Ayoup - RSC advances, 2020 - pubs.rsc.org
… norsufentanil derivatives 2 were synthesized by Ugi reaction utilizing the carboxylic acid-tethered norsufentanil … a library of the desired norsufentanil derivatives compounds 2. The vivo …
Number of citations: 88 pubs.rsc.org
G Pirani, F MANNOCCHI, M Gottardi… - … Review for Medical …, 2021 - pubblicazioni.unicam.it
… -performance liquid chromatography-tandem mass spectrometry method previously developed, for detecting some new fentanyl analogues and metabolites (sufentanil and norsufentanil…
Number of citations: 6 pubblicazioni.unicam.it
M Michiels, R Hendriks… - Journal of Pharmacy and …, 1983 - Wiley Online Library
… The metabolite norsufentanil, which by analogy with fentanyl was formed by oxidative N-dealkylation, did not interfere with antibody-binding of [3H}sufentanil. …
Number of citations: 154 onlinelibrary.wiley.com

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